3-Nitro-4-(trifluoromethyl)phenol
Overview
Description
3-Nitro-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . It is also known by other names such as 5-Hydroxy-2-nitrobenzotrifluoride and α,α,α-Trifluoro-4-nitro-m-cresol . This compound is characterized by the presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to a phenol ring, making it a unique and versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(trifluoromethyl)phenol typically involves the nitration of 4-(trifluoromethyl)phenol. The process includes the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydroxide, NaOH).
Major Products Formed:
Reduction: 3-Amino-4-(trifluoromethyl)phenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-Nitro-4-(trifluoromethyl)phenol has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-Nitro-4-(trifluoromethyl)phenol involves its ability to uncouple mitochondrial oxidative phosphorylation. This action disrupts the production of ATP, leading to energy depletion in cells. This mechanism is particularly effective in controlling sea lamprey populations by targeting their metabolic pathways .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the nitro group, used in polymer synthesis.
4-Nitrophenol: Contains a nitro group but lacks the trifluoromethyl group, commonly used in enzymatic studies.
3-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position, used in various chemical syntheses.
Uniqueness: 3-Nitro-4-(trifluoromethyl)phenol is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-nitro-4-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(12)3-6(5)11(13)14/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIKTULPELJXBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592387 | |
Record name | 3-Nitro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25889-36-5 | |
Record name | 3-Nitro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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